molecular formula C16H14BrNO3S3 B2503143 5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797278-15-9

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2503143
CAS No.: 1797278-15-9
M. Wt: 444.38
InChI Key: ZCKKUEQCYZIXIH-UHFFFAOYSA-N
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Description

This compound is a brominated thiophene sulfonamide derivative featuring a hydroxy(phenyl)methyl substituent on the thiophene ring. Its synthesis likely involves Suzuki-Miyaura coupling or alkylation reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKUEQCYZIXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiophene, which is known to have broad-spectrum biological activities. .

Mode of Action

It’s worth noting that thiophene derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound.

Pharmacokinetics

Thiophene derivatives are known to be readily prepared and generally environmentally benign, which could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it’s possible that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are known for their stability and tolerance to various reaction conditions, which could suggest that the compound is relatively stable under a variety of environmental conditions.

Biological Activity

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the thiophene-based sulfonamide class. Its structure features a bromine atom, hydroxyphenyl group, and thiophene moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its antibacterial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16BrN1O3S1\text{C}_{17}\text{H}_{16}\text{BrN}_1\text{O}_3\text{S}_1

This compound exhibits unique characteristics due to the presence of a bromine atom and a sulfonamide group, which enhance its reactivity and interaction with biological targets .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.39 μg/mL, indicating potent antibacterial efficacy .

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
This compound0.390.78Klebsiella pneumoniae ST147
5-bromo-N-propyl-thiophene-2-sulfonamide0.501.00Klebsiella pneumoniae ST147

These findings suggest that the compound could serve as a promising candidate for developing new antibacterial therapies against drug-resistant infections.

The antibacterial mechanism of this compound involves binding interactions with bacterial proteins, leading to disruption of essential cellular functions. In silico studies have revealed that it forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : The starting material undergoes bromination to introduce the bromine atom.
  • Formation of Thiophene Ring : The thiophene ring is synthesized using appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides or similar reagents.

These methods ensure high yields and purity of the final product suitable for biological testing .

Case Studies

In a recent study focused on novel thiophene-based sulfonamides, researchers synthesized various derivatives and tested their biological activities. Among these compounds, the one featuring the hydroxyphenyl group demonstrated superior antibacterial properties compared to other derivatives lacking this functionality .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s hydroxy(phenyl)methyl group likely requires a Suzuki coupling (e.g., using phenylboronic acid derivatives) or a multi-step alkylation, whereas simpler alkyl derivatives (e.g., propyl, tert-butyl) are synthesized via direct alkylation with LiH/DMF .
  • Yield Trends : Alkyl derivatives generally exhibit higher yields (65–92%) compared to more complex aryl or heteroaryl derivatives, which may require stringent conditions (e.g., microwave irradiation or chromatography) .

Key Observations :

  • Substituent Impact : Alkyl derivatives (e.g., propyl, tert-butyl) show moderate antimicrobial and urease inhibitory activity, while hydroxychroman derivatives (e.g., 78a/b) exhibit potent antimalarial effects due to their rigid, planar structures .
  • Target Compound Potential: The hydroxy(phenyl)methyl group may enhance binding to hydrophobic enzyme pockets (e.g., in kinases or proteases), though experimental validation is needed.

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
5-Bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide ~440 3.5 <0.1 (aqueous) -
5-Bromo-N-propylthiophene-2-sulfonamide 279 2.1 1.2
5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide 297 2.8 0.8
5-Bromo-N-(2-hydroxyethyl-indole)thiophene-2-sulfonamide 415 2.5 0.5

Key Observations :

  • Lipophilicity : The target compound’s logP (~3.5) is higher than alkyl derivatives due to the phenyl group, suggesting improved membrane permeability but reduced aqueous solubility .
  • Molecular Weight : Heavier derivatives (>400 Da) may face challenges in bioavailability, necessitating formulation optimization.

Preparation Methods

Chlorosulfonation of 5-Bromothiophene

The synthesis begins with the chlorosulfonation of 5-bromothiophene using chlorosulfonic acid (ClSO₃H) and phosphorus pentachloride (PCl₅) in carbon tetrachloride (CCl₄) at 0–5°C. This exothermic reaction yields 5-bromothiophene-2-sulfonyl chloride, a key electrophilic intermediate.

Reaction Conditions:

  • Molar Ratio: 1:4 (5-bromothiophene : ClSO₃H)
  • Solvent: CCl₄ (6 mL per 12 mmol substrate)
  • Temperature: 0–5°C (ice bath)
  • Yield: 68–72% after purification via silica gel chromatography.

Alternative Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance temperature control and minimize decomposition. Automated systems using sulfuryl fluoride (SO₂F₂) and catalytic palladium have been reported for analogous sulfonyl halides, though yields remain proprietary.

Synthesis of (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine

Friedel-Crafts Alkylation of Thiophene

The hydroxyphenylmethyl group is introduced via Friedel-Crafts alkylation using benzaldehyde and 2-methylthiophene in the presence of Lewis acids like AlCl₃.

Procedure:

  • Alkylation: 2-Methylthiophene reacts with benzaldehyde in anhydrous dichloromethane (DCM) under N₂, yielding 5-(hydroxy(phenyl)methyl)-2-methylthiophene.
  • Bromination: N-bromosuccinimide (NBS) selectively brominates the thiophene at the 5-position (70% yield).
  • Amination: The methyl group is converted to a primary amine via Hofmann degradation (Br₂/NaOH) or Curtius rearrangement, though yields vary (45–60%).

Key Data:

Step Reagents Conditions Yield
Alkylation AlCl₃, DCM 0°C, 4 h 78%
Bromination NBS, CCl₄ Reflux, 6 h 70%
Amination Br₂, NaOH 40°C, 12 h 52%

Reductive Amination Approach

An alternative route involves reductive amination of 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

Advantages:

  • Avoids hazardous bromination steps.
  • Achieves 65% yield with minimal byproducts.

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 5-bromothiophene-2-sulfonyl chloride with (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine in tetrahydrofuran (THF) under basic conditions.

Optimized Protocol:

  • Molar Ratio: 1:1.2 (sulfonyl chloride : amine)
  • Base: Triethylamine (Et₃N, 2.5 equiv)
  • Solvent: THF, 0°C → room temperature, 12 h
  • Yield: 58–64% after recrystallization.

Protective Group Strategy

To prevent hydroxyl group oxidation during sulfonylation, the hydroxyphenylmethyl moiety is protected as a tert-butyldimethylsilyl (TBS) ether prior to amination. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group (85% recovery).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A convergent approach employs Suzuki coupling between 5-bromothiophene-2-sulfonamide and a boronic ester-functionalized thiophene.

Limitations:

  • Requires pre-functionalized boronic esters.
  • Pd(PPh₃)₄ catalyst deactivates in the presence of sulfonamides (yields <40%).

Solid-Phase Synthesis

Immobilizing the amine component on Wang resin enables iterative coupling and purification, though scalability remains challenging.

Reaction Optimization and Yield Enhancement

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride solubility but promote hydrolysis. THF strikes a balance between reactivity and stability.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) accelerates sulfonamide formation by 30%, likely via nucleophilic catalysis.

Q & A

Q. Divergent solubility data in polar vs. non-polar solvents: What factors contribute?

  • Methodological Answer :
  • Solvent Polarity Index : Measure solubility in DMSO, ethanol, and chloroform to identify solvent-solute interactions .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
  • Co-solvency Approaches : Blend solvents (e.g., PEG-400/water) to enhance solubility for in vivo administration .

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